2-Amino-5-fluoro-4-(trifluoromethyl)phenol

Description

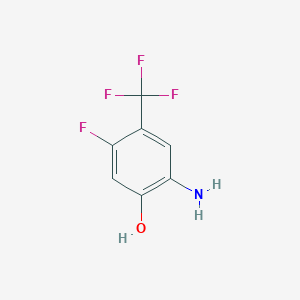

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-fluoro-4-(trifluoromethyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F4NO/c8-4-2-6(13)5(12)1-3(4)7(9,10)11/h1-2,13H,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBZBRTILTIBIJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1N)O)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F4NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80700071 | |

| Record name | 2-Amino-5-fluoro-4-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80700071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875583-80-5 | |

| Record name | 2-Amino-5-fluoro-4-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80700071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies

Approaches to the Core 2-Amino-5-fluoro-4-(trifluoromethyl)phenol Scaffold

Constructing the core this compound molecule involves the strategic introduction of amino, fluoro, and trifluoromethyl groups onto a phenolic framework. The powerful electron-withdrawing nature of the fluorine and trifluoromethyl groups heavily influences the synthetic routes employed.

While the target compound, this compound, is achiral, the principles of stereoselective synthesis are critical for creating advanced derivatives and analogues that possess chiral centers. Methodologies developed for other complex amino alcohols and acids can be adapted for precursors to this scaffold. For instance, the stereoselective synthesis of α-difluoromethyl-β-amino alcohols has been accomplished through nucleophilic difluoromethylation, where the choice of solvent plays a key role in controlling diastereoselectivity. researchgate.net Similarly, stereocontrolled construction of amino-hydroxypropanoic acid equivalents has been achieved from chiral starting materials like Garner's aldehyde, demonstrating a pathway to precisely controlled stereocenters in amino alcohol systems. elsevierpure.com These strategies, which often rely on chiral auxiliaries or catalysts, provide a framework for producing enantiomerically pure versions of more complex analogues that incorporate the fluorinated aminophenol core.

Nucleophilic aromatic substitution (SNAr) is a cornerstone of fluoroaromatic chemistry and a primary method for synthesizing substituted phenols and anilines. nih.gov The presence of strong electron-withdrawing groups, such as the trifluoromethyl group on the target scaffold, activates the aromatic ring towards nucleophilic attack, allowing for the displacement of a leaving group, typically a halogen. slideshare.net The SNAr mechanism generally proceeds via an addition-elimination pathway involving a stabilized cyclohexadienyl anion intermediate, known as a Meisenheimer complex. nih.gov

In the context of synthesizing this compound, an SNAr reaction could be employed by reacting a poly-halogenated precursor with a nucleophile like ammonia (B1221849) or a hydroxide (B78521) source. Due to the high electronegativity of fluorine, polyfluoroarenes are particularly susceptible to SNAr reactions, often proceeding under metal-free conditions. nih.gov The regioselectivity of the substitution is dictated by the positions of the activating groups. This method offers a robust, transition-metal-free approach to forming crucial C-N and C-O bonds in highly functionalized aromatic systems. nih.govresearchgate.net

Table 1: Key Factors in Nucleophilic Aromatic Substitution (SNAr) Reactions

| Factor | Description | Impact on Reaction |

|---|---|---|

| Electron-Withdrawing Groups (EWGs) | Groups like -NO2, -CN, -CF3 that withdraw electron density from the ring. | Activate the ring for nucleophilic attack and stabilize the Meisenheimer intermediate, increasing the reaction rate. slideshare.net |

| Leaving Group | The group that is displaced by the nucleophile (e.g., F, Cl, Br). | Fluorine is often the best leaving group in SNAr due to its high electronegativity, which stabilizes the transition state leading to the intermediate. slideshare.net |

| Nucleophile | The electron-rich species that attacks the aromatic ring (e.g., NH3, OH-, RS-). | Strong nucleophiles are generally required. The choice of nucleophile determines the functional group being introduced. researchgate.net |

| Solvent | The medium in which the reaction is conducted. | Polar aprotic solvents (e.g., DMF, DMSO) are typically used to solvate the cation of the nucleophilic salt and increase the nucleophile's reactivity. researchgate.net |

The introduction of trifluoromethyl (-CF3) and fluoro (-F) groups onto a phenolic ring is a critical step that can be achieved through various modern synthetic methods.

Trifluoromethylation: Introducing -CF3 groups into organic molecules can be challenging. chemistryviews.org One approach involves the visible-light-promoted trifluoromethylation of phenol (B47542) derivatives using CF3I as the trifluoromethyl source. chemistryviews.org This method can introduce multiple trifluoromethyl groups and operates under mild conditions at room temperature. The proposed mechanism involves a single-electron transfer from a photoexcited phenoxide intermediate to the CF3I. chemistryviews.org Another strategy for O-trifluoromethylation of phenols involves a two-step process of O-carboxydifluoromethylation followed by decarboxylative fluorination, using accessible reagents like sodium bromodifluoroacetate and Selectfluor. acs.org

Fluorination: The direct conversion of a hydroxyl group in phenols to a fluorine atom can be accomplished using deoxyfluorination reagents. A notable reagent is PhenoFluor, which facilitates the deoxyfluorination of a wide range of phenols and heteroaromatics. acs.org For practical applications, a mixture of N,N′-1,3-bis(2,6-diisopropylphenyl)chloroimidazolium chloride and CsF, known as PhenoFluorMix, offers an air-stable and readily available alternative that overcomes the moisture sensitivity of the original reagent. acs.org

Table 2: Selected Methods for Fluorination and Trifluoromethylation of Phenols

| Transformation | Method | Key Reagents | Reference |

|---|---|---|---|

| Ar-H → Ar-CF3 | Visible-Light-Promoted Trifluoromethylation | CF3I, Cs2CO3, 450 nm LED light | chemistryviews.org |

| Ar-OH → Ar-OCF3 | O-Carboxydifluoromethylation and Decarboxylative Fluorination | Sodium bromodifluoroacetate, SelectFluor II | acs.org |

| Ar-OH → Ar-F | Deoxyfluorination | PhenoFluor or PhenoFluorMix (with CsF) | acs.orgacs.org |

Oxidative cyclization represents a powerful strategy for constructing complex polycyclic compounds, often mediated by hypervalent iodine reagents or transition metals. mdpi.comcaltech.edu While not a direct route to the acyclic this compound, this pathway is relevant for the synthesis of precursors or related heterocyclic systems. In this context, an intramolecular nucleophilic attack from a side chain onto an activated phenol ring can lead to cyclized products. mdpi.com For example, the oxidation of 2-aminophenols can lead to the formation of radicals, which can then initiate regioselective bond formation to create cyclized structures. nih.govnih.govresearchgate.net Such pathways could theoretically be part of a multi-step synthesis where a cyclized intermediate is formed and subsequently ring-opened to reveal the desired aminophenol scaffold.

Synthesis of Derivatives and Analogues

The ortho-disposed amino and hydroxyl groups of this compound make it an ideal precursor for the synthesis of a variety of derivatives, particularly fused heterocyclic systems.

The reaction of ortho-aminophenols is a well-established route for the synthesis of valuable heterocyclic structures, such as benzoxazoles. An aerobic, cobalt-catalyzed oxidative cyclization of 2-aminophenols with isonitriles provides a direct, additive-free method to furnish substituted 2-aminobenzoxazoles in moderate to excellent yields. nih.gov This transformation highlights the utility of the aminophenol core as a building block. The reaction proceeds through the coordination of the 2-aminophenol (B121084) to a cobalt(II) center, which enables aerobic oxidation and subsequent cyclization. nih.gov

Furthermore, 3-aminoquinazolinone derivatives, which can be synthesized from amino acid precursors, can undergo condensation with various aldehydes to form novel fused heterocyclic systems, including triazinoquinazolinones and triazepinoquinazolinones. nih.gov This demonstrates how precursors containing an ortho-amino functionality can be readily converted into diverse and complex heterocyclic scaffolds. The specific product formed can be controlled by the choice of reagents and reaction conditions.

Coupling Reactions and Complex Molecule Assembly

The Suzuki-Miyaura coupling, a powerful method for forming carbon-carbon bonds, could potentially utilize derivatives of this compound. For instance, conversion of the phenol to a triflate or halide would furnish a suitable electrophilic partner for coupling with a wide range of organoboron reagents. This would allow for the introduction of diverse aryl, heteroaryl, or alkyl substituents at the phenolic position, leading to the synthesis of complex biaryl and related structures.

Similarly, the amino group of this compound could be a handle for Buchwald-Hartwig amination. This reaction is a cornerstone for the formation of carbon-nitrogen bonds. While the aniline (B41778) derivative itself could act as the nucleophilic component, derivatization of the aromatic ring to introduce a halide or triflate would enable it to serve as the electrophilic partner for coupling with a broad array of primary and secondary amines, amides, and other nitrogen-containing nucleophiles. The successful application of these established coupling reactions would pave the way for the construction of intricate molecules with potential applications in various fields of chemical research.

Derivatization via Amino and Hydroxyl Functionalities

The presence of both an amino and a hydroxyl group on the aromatic ring of this compound provides rich opportunities for derivatization. These functional groups can be selectively or simultaneously modified to generate a diverse array of derivatives with tailored properties.

The amino group can undergo a variety of chemical transformations, including acylation, alkylation, sulfonylation, and diazotization. Acylation with acid chlorides or anhydrides would yield the corresponding amides, while reaction with alkyl halides could produce secondary or tertiary amines. Sulfonylation would lead to the formation of sulfonamides. Diazotization of the amino group, followed by Sandmeyer or related reactions, would open up pathways to introduce a wide range of other functional groups, such as halogens, cyano, or hydroxyl groups, further expanding the synthetic utility of the core scaffold.

The hydroxyl group is also amenable to a range of derivatization reactions. Etherification, through Williamson ether synthesis or other methods, would allow for the introduction of various alkyl or aryl substituents. Esterification with carboxylic acids or their derivatives would produce the corresponding esters. The phenolic hydroxyl group can also be converted to a triflate, a good leaving group, which can then participate in various cross-coupling reactions as mentioned previously.

The selective protection and deprotection of the amino and hydroxyl groups would be crucial for achieving regioselective derivatization, enabling the synthesis of highly functionalized and complex molecules.

Modular Synthetic Strategies and Library Generation

The structural features of this compound make it an ideal starting point for modular synthetic strategies aimed at the generation of chemical libraries. A modular, or building-block, approach allows for the systematic and rapid assembly of a large number of diverse compounds from a common core structure.

By employing a combinatorial approach, different building blocks can be introduced at the amino and hydroxyl functionalities, as well as at other positions on the aromatic ring through coupling reactions. For example, a library of amides could be generated by reacting this compound with a diverse set of carboxylic acids. Similarly, a library of ethers could be synthesized by reacting the hydroxyl group with a variety of alkyl halides.

A more advanced modular strategy would involve a multi-step sequence where the core scaffold is sequentially functionalized. For instance, the amino group could first be acylated, followed by etherification of the hydroxyl group, with each step utilizing a different set of building blocks. This approach would lead to the exponential growth of the compound library.

The generation of such libraries of this compound derivatives would be highly valuable for screening in drug discovery and materials science, allowing for the rapid identification of compounds with desired biological activities or physical properties.

Spectroscopic and Structural Elucidation

Advanced Spectroscopic Characterization Techniques

A suite of spectroscopic techniques has been utilized to probe the vibrational, structural, and electronic characteristics of the molecule.

Vibrational analysis using Infrared (IR) and Raman spectroscopy has been instrumental in identifying the functional groups and understanding the molecular vibrations of 2-Amino-5-fluoro-4-(trifluoromethyl)phenol. Experimental studies on the related compound 2-amino-5-chloro-4-(trifluoromethyl)phenol (B2381759) have shown characteristic vibrational bands that can be correlated. For instance, the O-H stretching vibrations are typically observed in the range of 3300-3500 cm⁻¹. The N-H stretching vibrations of the amino group also appear in this region, often as distinct symmetric and asymmetric bands.

The vibrational modes of the trifluoromethyl (CF₃) group are particularly prominent, with strong absorption bands for C-F stretching typically found between 1100 and 1350 cm⁻¹. The aromatic C-C stretching vibrations and C-H bending modes contribute to the fingerprint region of the spectrum, providing a unique signature for the molecule. Theoretical calculations using methods like Density Functional Theory (DFT) have been employed to assign these vibrational modes accurately, showing good agreement with experimental data for similar structures.

Table 1: Selected Vibrational Frequencies for Structurally Similar Phenol (B47542) Compounds

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| O-H | Stretching | 3300 - 3500 | |

| N-H | Asymmetric & Symmetric Stretching | 3300 - 3500 | |

| C-F (of CF₃) | Stretching | 1100 - 1350 |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the molecular structure of this compound by providing information about the chemical environment of the hydrogen, carbon, and fluorine nuclei.

In ¹H NMR, the protons of the aromatic ring, the amino group, and the hydroxyl group would each produce distinct signals. The chemical shifts and coupling patterns of the aromatic protons are influenced by the positions of the electron-withdrawing (CF₃, F) and electron-donating (NH₂, OH) substituents. The protons of the NH₂ and OH groups are typically observed as broad singlets, and their chemical shifts can be concentration and solvent dependent.

¹³C NMR spectroscopy provides information on the carbon skeleton. The carbon atoms attached to electronegative atoms like fluorine, oxygen, and nitrogen, as well as the carbon of the CF₃ group, exhibit characteristic chemical shifts. The carbon of the CF₃ group typically appears as a quartet due to coupling with the three fluorine atoms.

¹⁹F NMR is particularly informative for fluorinated compounds. It would show two distinct signals: one for the fluorine atom attached directly to the aromatic ring and another for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shifts and coupling constants (J-coupling) between the fluorine nuclei and with nearby protons provide definitive structural confirmation.

UV-Vis spectroscopy is used to study the electronic transitions within the molecule. The absorption bands observed in the UV-Vis spectrum correspond to π → π* and n → π* transitions of the aromatic system, influenced by the various substituents. The auxochromic amino (-NH₂) and hydroxyl (-OH) groups, along with the chromophoric aromatic ring, contribute to the absorption profile.

Studies on similar phenolic compounds have shown that the position and intensity of these absorption maxima are sensitive to solvent polarity. This solvatochromism can provide insights into the nature of the electronic transitions and the charge distribution in the ground and excited states. Furthermore, UV-Vis spectroscopy can be employed to investigate potential tautomerism, such as the keto-enol equilibrium, by monitoring changes in the absorption spectrum under different conditions, although the aromatic phenol form is expected to be highly stable.

Solid-State Structural Analysis

Solid-state analysis provides crucial information about the three-dimensional arrangement of molecules in a crystal lattice and the nature of the intermolecular forces that govern this arrangement.

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. For the related compound 2-amino-4-(trifluoromethyl)phenol, X-ray analysis revealed a monoclinic crystal system. Such studies provide exact bond lengths, bond angles, and torsion angles.

For this compound, this technique would confirm the planarity of the benzene (B151609) ring and determine the relative orientations of the substituent groups. A key feature observed in the crystal structures of similar aminophenols is the formation of extensive hydrogen bonding networks involving the amino and hydroxyl groups, which play a crucial role in stabilizing the crystal packing.

Table 2: Crystallographic Data for the Structurally Related Compound 2-amino-4-(trifluoromethyl)phenol

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.9711 (6) |

| b (Å) | 5.6174 (4) |

| c (Å) | 16.2974 (12) |

| β (°) | 95.176 (3) |

| Volume (ų) | 726.29 (9) |

| Z | 4 |

Data from reference

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, based on the data obtained from X-ray diffraction. This analysis maps properties like d_norm (normalized contact distance) onto the molecular surface, highlighting regions involved in close intermolecular contacts.

Tautomeric Equilibrium Investigations

Comprehensive searches for experimental or theoretical studies specifically investigating the tautomeric equilibrium of this compound did not yield any direct research findings. The potential for this compound to exist in different tautomeric forms, such as the amino-phenol form and its corresponding keto-imine tautomer, is recognized based on general principles of tautomerism in related chemical structures. However, without specific scholarly articles, patents, or database entries detailing such investigations, a quantitative or detailed qualitative analysis of its tautomeric behavior cannot be provided at this time.

Tautomerism, the chemical equilibrium between two or more interconvertible constitutional isomers, is a known phenomenon in molecules containing both amino and hydroxyl groups on an aromatic ring. The position of the equilibrium can be influenced by various factors including the electronic nature of substituents, solvent polarity, temperature, and pH. For instance, studies on other substituted aminophenols have utilized spectroscopic methods like Nuclear Magnetic Resonance (NMR) and UV-Vis spectroscopy, alongside computational chemistry, to determine the relative stability and populations of different tautomers.

In the absence of specific data for this compound, a data table summarizing research findings cannot be generated. Further experimental and computational research would be necessary to elucidate the specific tautomeric equilibrium and the factors governing it for this particular compound.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (Density Functional Theory (DFT) and Hartree-Fock (HF))

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. DFT and HF methods are two of the most common approaches used for this purpose. DFT is known for its balance of accuracy and computational cost, making it suitable for a wide range of molecular systems. HF, while being a more foundational method, can be a starting point for more complex and accurate calculations.

For 2-amino-5-fluoro-4-(trifluoromethyl)phenol, these calculations would typically involve selecting a basis set (e.g., 6-311++G(d,p)) to describe the atomic orbitals and then solving the Schrödinger equation to determine the electronic structure and energy of the molecule.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. This process would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles for this compound.

Conformational analysis would further explore different spatial arrangements of the molecule that can be interconverted by rotation around single bonds. This is particularly relevant for the amino (-NH2) and hydroxyl (-OH) groups, as their orientation can significantly impact the molecule's properties. However, specific conformational preferences and energy barriers for this compound have not been reported.

Electronic Structure and Frontier Molecular Orbitals (HOMO/LUMO) Analysis

The electronic structure of a molecule describes the distribution and energy of its electrons. A key aspect of this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. A smaller gap generally suggests higher reactivity. For this compound, the distribution of the HOMO and LUMO across the molecule would indicate the most likely sites for electrophilic and nucleophilic attack. Without specific calculations, a quantitative analysis of the HOMO-LUMO gap and its implications for this compound's reactivity remains speculative.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. The MEP map displays regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack.

For this compound, an MEP map would likely show negative potential around the oxygen and nitrogen atoms due to their high electronegativity, and positive potential around the hydrogen atoms of the amino and hydroxyl groups. The fluorine and trifluoromethyl groups would also significantly influence the charge distribution.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods can be used to predict various spectroscopic properties, such as infrared (IR), Raman, and UV-Visible spectra. These theoretical spectra can then be compared with experimental data to confirm the molecular structure and aid in the interpretation of experimental results. The vibrational frequencies calculated from methods like DFT can be correlated with specific bond stretching and bending modes within the molecule. Similarly, Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions observed in UV-Vis spectroscopy. As no experimental or computational spectroscopic studies for this compound are available, this analysis cannot be performed.

Investigation of Tautomerism Mechanisms and Stability

Tautomerism is a phenomenon where a molecule can exist in two or more interconvertible forms that differ in the position of a proton and a double bond. For this compound, potential tautomeric forms, such as the keto-enol tautomerism, could be investigated computationally. Theoretical calculations would be employed to determine the relative energies and stability of the different tautomers, as well as the energy barriers for their interconversion. This would provide insight into which tautomeric form is likely to be predominant under different conditions. Such a study for the title compound has not been found in the literature.

Analysis of Non-linear Optical (NLO) Properties

Non-linear optical (NLO) materials have applications in technologies such as optical switching and frequency conversion. Computational chemistry can be used to predict the NLO properties of molecules, including the first-order hyperpolarizability (β). Molecules with large hyperpolarizability values are promising candidates for NLO applications. The presence of electron-donating (amino, hydroxyl) and electron-withdrawing (trifluoromethyl, fluoro) groups on the aromatic ring of this compound suggests that it might possess interesting NLO properties. However, without specific theoretical calculations, the magnitude of its hyperpolarizability and its potential as an NLO material remain undetermined.

Intermolecular Interaction Energy Frameworks

A comprehensive search of publicly available scientific literature and computational chemistry databases did not yield any specific studies on the intermolecular interaction energy frameworks for the compound this compound.

Intermolecular interaction energy frameworks are a sophisticated computational tool used to visualize and quantify the energetic contributions of different types of non-covalent interactions within a crystal lattice. This analysis typically involves calculating the electrostatic, dispersion, polarization, and repulsion energies between pairs of molecules in a crystal structure. The results are often presented in the form of energy frameworks, where cylinders connecting molecular centroids represent the magnitude of these interactions, and detailed data tables summarizing the calculated energies.

While computational studies, including Density Functional Theory (DFT) and Hirshfeld surface analysis, have been conducted on structurally related molecules containing trifluoromethyl and phenol (B47542) moieties, no such detailed analysis focused specifically on the intermolecular interaction energy frameworks of this compound could be located.

Therefore, the presentation of detailed research findings and data tables on the intermolecular interaction energy frameworks for this specific compound is not possible at this time due to the absence of published research on this topic. Further computational research would be required to generate the specific energy data and interaction frameworks for this compound.

Applications in Advanced Organic Synthesis and Materials Science

Utilization as a Key Building Block in Complex Molecule Synthesis

The strategic placement of reactive and modulating functional groups on the phenyl ring of 2-Amino-5-fluoro-4-(trifluoromethyl)phenol positions it as a key intermediate in the synthesis of intricate molecular architectures. The amino and hydroxyl groups serve as primary points for chemical reactions, while the fluorine and trifluoromethyl groups provide a means to fine-tune the electronic properties, lipophilicity, and metabolic stability of the final products.

Fluorinated organic molecules play a crucial role in the development of modern pharmaceuticals and agrochemicals, with a significant percentage of top-selling products in both sectors containing fluorine. The trifluoromethyl group, in particular, is known to enhance properties such as metabolic stability and binding affinity to biological targets. While direct patent literature specifically detailing the use of this compound is not extensively available, its structural similarity to other fluorinated intermediates suggests its utility in these fields.

For instance, complex molecules such as 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide monohydrate, a Raf kinase inhibitor, incorporate a fluorophenoxy moiety that could potentially be derived from precursors like this compound. The synthesis of such complex structures often involves multi-step processes where fluorinated building blocks are essential for introducing the desired fluorine atoms at specific positions.

Table 1: Potential Applications in Bioactive Compound Synthesis

| Field | Potential Role of this compound |

|---|---|

| Pharmaceuticals | Precursor for kinase inhibitors, anti-inflammatory agents, and other therapeutic compounds where fluorination is key to efficacy. |

| Agrochemicals | Building block for novel herbicides, fungicides, and insecticides with enhanced potency and environmental stability. |

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. The presence of both an amino and a hydroxyl group in this compound makes it an ideal precursor for the synthesis of various fluorinated heterocyclic systems. These functional groups can participate in a range of cyclization reactions to form rings containing nitrogen and oxygen.

The general class of fluoroalkyl amino reagents has been shown to be a powerful tool for introducing fluorinated groups onto (hetero)aromatic derivatives, which are important building blocks in pharmaceutical, agrochemical, and material sciences. nbinno.com By serving as a bifunctional starting material, this compound can be utilized to construct complex heterocyclic scaffolds that are otherwise difficult to access.

Table 2: Examples of Heterocyclic Systems Potentially Derived from Fluorinated Aminophenols

| Heterocyclic System | Potential Synthetic Route |

|---|---|

| Benzoxazoles | Intramolecular cyclization of the aminophenol. |

| Phenoxazines | Oxidative coupling reactions. |

| Pyridines and Pyrimidines | Condensation reactions with diketones or other suitable precursors. |

Role in Polymer Chemistry and Functional Materials Development

Fluorinated polymers are known for their unique properties and are used in a wide range of applications. The amino and phenol (B47542) functionalities of this compound offer reactive sites for polymerization, suggesting its potential as a monomer or a cross-linking agent in the synthesis of novel fluorinated polymers with tailored properties for advanced applications in electronics, aerospace, and coatings.

Design of Chemical Probes and Reagents

Chemical probes are essential tools for studying biological processes. The unique spectral properties and reactivity of fluorinated compounds make them attractive for the design of such probes. Although no specific examples of chemical probes derived from this compound have been reported, its structure provides a versatile scaffold for such applications.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways

The efficient and scalable synthesis of 2-Amino-5-fluoro-4-(trifluoromethyl)phenol is paramount for its widespread investigation and potential application. Future research will likely focus on the development of novel synthetic routes that offer improvements in yield, purity, and cost-effectiveness over existing methods. A key area of exploration will be the late-stage introduction of the fluorine and trifluoromethyl groups onto a pre-functionalized phenol (B47542) or aniline (B41778) ring. This approach can provide greater flexibility in the synthesis of analogues and derivatives. Furthermore, catalytic methods, such as those employing palladium or copper catalysts for C-F and C-CF3 bond formation, will be instrumental in developing more efficient and milder reaction conditions.

| Potential Synthetic Strategy | Key Reaction Type | Advantages | Challenges |

| Late-stage Fluorination | Electrophilic or Nucleophilic Fluorination | Access to diverse analogues | Regioselectivity, harsh reagents |

| Trifluoromethylation of Phenolic Precursors | Radical or Metal-catalyzed Trifluoromethylation | Direct introduction of CF3 group | Reagent cost and stability |

| Multi-component Reactions | Convergent Synthesis | Step-economy, rapid library generation | Optimization of complex reaction conditions |

Advanced Computational Modeling for Property Prediction and Reaction Design

In silico methods are becoming increasingly indispensable in modern chemical research. For this compound, advanced computational modeling will play a crucial role in predicting its physicochemical properties, biological activities, and reactivity. Density Functional Theory (DFT) calculations can be employed to understand the electronic structure, molecular geometry, and spectroscopic properties of the molecule. This information is vital for designing new derivatives with tailored characteristics.

Furthermore, molecular docking simulations can predict the binding modes of this compound with various biological targets, thereby guiding the design of new drug candidates. Reaction modeling can also aid in the optimization of synthetic pathways by predicting reaction energies and identifying potential transition states and intermediates, thus accelerating the development of efficient synthetic protocols.

Development of Highly Functionalized Derivatives

The inherent functionality of this compound, with its amino, hydroxyl, and fluoro- and trifluoromethyl-substituted aromatic ring, provides a versatile platform for the synthesis of a wide array of derivatives. Future research will undoubtedly focus on the selective modification of these functional groups to generate libraries of new compounds. For instance, the amino group can be acylated, alkylated, or converted into other nitrogen-containing functionalities. The hydroxyl group can be etherified or esterified to modulate the compound's solubility and pharmacokinetic properties.

The development of such derivatives is crucial for structure-activity relationship (SAR) studies, which are essential for optimizing the biological activity of a lead compound. These highly functionalized derivatives may find applications as active pharmaceutical ingredients, agrochemicals, or advanced materials with unique optical or electronic properties.

Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly guiding the development of new chemical processes. Future research on the synthesis of this compound and its derivatives will need to incorporate sustainable practices. This includes the use of environmentally benign solvents, renewable starting materials, and catalytic methods that minimize waste generation.

| Green Chemistry Approach | Specific Implementation | Potential Benefits |

| Use of Greener Solvents | Water, supercritical CO2, ionic liquids | Reduced toxicity and environmental impact |

| Biocatalysis | Enzyme-catalyzed reactions | High selectivity, mild conditions, biodegradability rsc.org |

| Flow Chemistry | Continuous manufacturing processes | Improved safety, efficiency, and scalability |

| Atom Economy | Designing reactions that maximize the incorporation of all materials | Reduced waste generation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.